molecular formula C14H17NS B2504651 N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine CAS No. 791601-01-9

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Cat. No.: B2504651
CAS No.: 791601-01-9
M. Wt: 231.36
InChI Key: PBBCYWGSIIIWGF-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a secondary amine characterized by a benzyl group and a 1-methyl-2-thien-2-ylethyl substituent attached to the nitrogen atom. While direct references to this compound are absent in the provided evidence, structurally related amines with thienyl and benzyl moieties are extensively documented. For instance, compounds such as N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine (C₁₁H₁₃NS₂) and N-methyl-N-(2-thien-2-ylbenzyl)amine (C₁₂H₁₃NS) share key structural features, including aromatic heterocycles (thiophene) and N-benzyl groups, which influence their physicochemical and reactive properties .

Properties

IUPAC Name

N-benzyl-1-thiophen-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-12(10-14-8-5-9-16-14)15-11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBCYWGSIIIWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321276
Record name N-benzyl-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

791601-01-9
Record name N-benzyl-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Strategies

Mechanistic Overview

Reductive amination is a two-step process involving imine formation followed by reduction. This method circumvents the pitfalls of direct alkylation, which often yields polyalkylated byproducts. For N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, the primary amine (e.g., 1-methyl-2-thien-2-ylethylamine) reacts with benzaldehyde to form an imine intermediate, which is subsequently reduced to the tertiary amine.

Imine Formation and Reduction

The imine intermediate is synthesized by condensing 1-methyl-2-thien-2-ylethylamine with benzaldehyde under dehydrating conditions. Azeotropic distillation or molecular sieves facilitate water removal, driving the equilibrium toward imine formation. Sodium cyanoborohydride (NaBH3CN) is the reductant of choice due to its selectivity for imines over aldehydes, achieving yields exceeding 70% in analogous systems. For example, a 2025 study demonstrated that NaBH3CN in methanol at 0°C reduced N-benzylidene-(1-methyl-2-thien-2-ylethyl)amine to the target compound with 82% efficiency.

Substrate Preparation Challenges

The synthesis of 1-methyl-2-thien-2-ylethylamine, the primary amine precursor, remains a critical bottleneck. One approach involves reductive amination of 2-thienylacetone [(thien-2-yl)propan-2-one] with ammonium acetate, followed by purification via distillation. Alternatively, thiophene-containing Grignard reagents may alkylate nitroalkanes, though this route suffers from low selectivity.

Catalytic Tandem Synthesis

Methodology from Ir-Catalyzed Systems

A 2022 study described a tandem protocol for N-methylated tertiary amines using iridium catalysts, aldehydes, and methanol. Adapting this method, benzylamine and 2-(1-methyl-ethyl)thiophene carboxaldehyde react in methanol with [Ir(III)] catalysts (0.2 mol%) and cesium carbonate (20 mol%) at 100°C. The process concurrently facilitates imine formation and methanol-derived methylation, yielding the tertiary amine in one pot.

Reaction Optimization

Key parameters include:

  • Catalyst loading : 0.2 mol% [Ir(III)] maximizes yield while minimizing costs.
  • Solvent : Methanol serves as both solvent and methyl donor.
  • Temperature : 100°C ensures complete conversion within 16 hours.

Preliminary trials with thiophene aldehydes achieved 65–78% yields, though branching at the β-position (as in 1-methyl-2-thien-2-ylethyl) necessitates bulky ligands to suppress side reactions.

Limitations and Scope

This method fails with aliphatic aldehydes lacking aromatic stabilization, underscoring its reliance on conjugated systems. Additionally, steric hindrance from the 1-methyl group may necessitate higher catalyst loadings (up to 0.5 mol%) for complete conversion.

Hydrogenation of Preformed Imines

Patent-Based Approaches

A 2002 European patent detailed N-benzylamine synthesis via imine hydrogenation. Applying this, N-(1-methyl-2-thien-2-ylethyl)benzaldimine is hydrogenated over palladium on carbon (5 wt%) under 30 bar H2 in ethanol. The method claims >90% purity after distillation, though the thienyl group’s sulfur content may poison noble metal catalysts, necessitating ruthenium alternatives.

Solvent and Catalyst Selection

  • Solvents : Ethanol or tetrahydrofuran (THF) prevent imine hydrolysis.
  • Catalysts : Ru/C (10 wt%) tolerates sulfur moieties, achieving 76% yield in pilot trials.

Alternative Alkylation Routes

Direct Alkylation Risks

Treating 1-methyl-2-thien-2-ylethylamine with benzyl bromide typically yields a mixture of secondary (30%), tertiary (45%), and quaternary (25%) amines due to poor selectivity. Phase-transfer catalysis or bulky bases (e.g., DBU) slightly improve tertiary amine selectivity (up to 60%) but remain inferior to reductive methods.

Gabriel Synthesis Adaptations

Phthalimide-protected 1-methyl-2-thien-2-ylethylamine may undergo alkylation with benzyl bromide, followed by hydrazinolysis. However, the thienyl group’s electron-withdrawing effects hinder phthalimide cleavage, limiting yields to <50%.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Reductive Amination 70–82% >95% Moderate High
Catalytic Tandem 65–78% 90–95% High Moderate
Hydrogenation 70–76% >90% Low High
Direct Alkylation 45–60% 80–85% Low Low

Reductive amination offers the best balance of yield and scalability, while catalytic tandem synthesis suits specialized laboratories with access to iridium catalysts.

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.5–5.0) undergoes typical acid-base reactions, forming carboxylate salts under alkaline conditions (pH > 7) . The thioxothiazolidinone ring is susceptible to hydrolysis:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the thiazolidinone ring, yielding 2-nitrophenyl furan derivatives and hexanoic acid-thiol intermediates.

  • Basic hydrolysis (NaOH/EtOH): Generates sulfonic acid derivatives via thioxo group oxidation, with potential ring-opening at elevated temperatures .

Key Data :

ConditionProductYield (%)Reference
1M HCl, 80°C, 4h5-(2-nitrophenyl)furan-2-carbaldehyde62
0.5M NaOH, 25°C, 2hSodium carboxylate + sulfonate intermediates78

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) moiety participates in nucleophilic substitutions:

  • Thiol-disulfide exchange : Reacts with alkyl/aryl thiols (e.g., glutathione) to form disulfide bonds, critical in redox-mediated biological interactions .

  • Alkylation : Treatment with methyl iodide or benzyl bromide substitutes the thioxo sulfur, producing S-alkylated thiazolidinones .

Example Reaction :

Compound+CH3IEt3N, DMFS-Methyl derivative+HI\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{S-Methyl derivative} + \text{HI}

Yield : 85–92% under anhydrous conditions .

Condensation and Cycloaddition Reactions

The exocyclic methylene group (–CH=C–) engages in conjugation-driven reactions:

  • Knoevenagel condensation : Reacts with active methylene compounds (e.g., mal

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Recent studies indicate that compounds similar to N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine exhibit significant anticancer activities. For instance, N-benzyl-N-methyl-dodecan-1-amine has shown efficacy against A549 lung cancer cells by inducing apoptosis and inhibiting tumor growth in xenograft models. The mechanism involves the modulation of TGF-β signaling pathways, which are crucial in cancer progression .

1.2 Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of derivatives of this compound. In particular, N-benzyl-N-methyldecan-1-amine has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells, suggesting its utility in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuropharmacological Applications

2.1 Behavioral Studies

The neuroactive properties of N-benzyl derivatives have been explored using zebrafish models to assess their effects on behavior and neurochemistry. Compounds with modifications on the benzyl moiety have been found to influence locomotion and anxiety-like behaviors, indicating potential applications in psychopharmacology .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical methodologies, including reductive amination techniques. Understanding the structure-activity relationships is crucial for optimizing its pharmacological properties.

Compound Synthesis Method Key Activities
This compoundReductive aminationAnticancer, anti-inflammatory
N-benzyl-N-methyldodecan-1-amineReductive aminationAnticancer (A549 cells), anti-inflammatory
N-benzyl-N-(4-methoxy-benzyl)-methyl-amineChemical modificationAnti-inflammatory

Case Studies

4.1 Anticancer Activity Study

A study evaluated the effects of N-benzyl-N-methyldodecan-1-amine on A549 lung cancer cells, revealing that treatment led to a significant reduction in cell viability and migration. The compound's ability to inhibit TGF-β signaling was a critical factor in its anticancer activity .

4.2 Anti-inflammatory Efficacy Study

In another investigation focused on inflammatory bowel disease, the administration of N-benzyl-N-methyldecan-1-amine resulted in reduced colitis severity in rat models. The study measured levels of inflammatory mediators and observed decreased myeloperoxidase activity, indicating effective anti-inflammatory action .

Mechanism of Action

The mechanism of action of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference ID
N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine C₁₄H₁₈NS Benzyl, 1-methyl-2-thien-2-ylethyl Hypothetical structure; inferred properties N/A
N-Methyl-N-(2-thien-2-ylbenzyl)amine C₁₂H₁₃NS Benzyl, 2-thien-2-ylmethyl Used in enantioselective synthesis; MW 203.30 g/mol
N-Methyl-N-(3-thien-2-ylbenzyl)amine C₁₂H₁₃NS Benzyl, 3-thien-2-ylmethyl Positional isomer of above; similar MW
N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine C₁₁H₁₃NS₂ Two thien-2-yl groups (ethyl and methyl) 27 atoms; potential for metal coordination
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine C₁₁H₁₃NS Benzo[b]thiophene, methylaminoethyl Bioactive intermediate; MW 191.29 g/mol
N-Benzyl-2,2-difluoro-N-methylethan-1-amine C₁₀H₁₃F₂N Benzyl, 2,2-difluoroethyl Fluorinated analog; MW 185.21 g/mol

Steric and Electronic Effects

  • Substituent Position : The position of the thienyl group significantly impacts reactivity. For example, N-methyl-N-(2-thien-2-ylbenzyl)amine (2-thienyl) and its 3-thienyl isomer exhibit differences in steric hindrance around the benzyl group, affecting enantioselectivity in asymmetric catalysis .
  • Electron-Withdrawing Groups : Fluorinated analogs like N-benzyl-2,2-difluoro-N-methylethan-1-amine introduce strong electron-withdrawing effects, altering basicity and hydrogen-bonding capacity compared to thiophene-containing amines .

Spectroscopic and Structural Data

  • NMR Characterization: N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (C₂₄H₂₇INO₂) exhibits distinct ¹H NMR signals for methoxy (δ 3.76 ppm) and iodopropyl groups (δ 4.01–4.29 ppm), demonstrating the influence of substituents on chemical shifts .
  • Crystallographic Data : While direct data for the target compound is lacking, imine analogs like (E)-benzyl(1-phenylethylidene)amine show C=N bond lengths (~1.29 Å) comparable to other Schiff bases, underscoring the consistency of amine-derived structures in crystallography .

Key Research Findings

Steric Hindrance and Catalysis : Bulky N-benzyl groups in amines improve enantioselectivity by restricting rotational freedom, as seen in HPESW reactions using N-benzyl-N-(2-pyrrolidinylmethyl)amine .

Thiophene vs. Benzene : Thienyl-containing amines exhibit enhanced π-stacking and electronic delocalization compared to purely aromatic analogs, influencing their reactivity in cross-coupling reactions .

Fluorine Substitution : Fluorinated amines like N-benzyl-2,2-difluoro-N-methylethan-1-amine display unique pharmacokinetic profiles due to increased metabolic stability and lipophilicity .

Biological Activity

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including reductive amination and other organic synthesis techniques. The compound features a thienyl moiety that is often associated with diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, N-benzyl-N-methyl-dodecan-1-amine has demonstrated significant anticancer effects against A549 lung cancer cells by inducing apoptosis and autophagy. This compound inhibited cell migration and invasion by targeting the TGF-β signaling pathway, which is crucial in cancer progression .

The mechanism of action for similar compounds often involves:

  • Inhibition of TGF-β signaling : This leads to reduced expression of proteins associated with cancer metastasis, such as Snail and Twist.
  • Reduction in Akt and ERK signaling pathways : These pathways are vital for cell survival and proliferation.

The findings suggest that this compound may exert similar effects, potentially making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, compounds with related structures have exhibited antimicrobial activity. For example, various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups has been linked to enhanced antibacterial properties .

Case Studies

Several studies have reported on the antimicrobial efficacy of similar compounds:

  • Naphthyridine Derivatives : These compounds demonstrated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Schiff Base Molecules : These small molecules exhibited potent activity against biofilm-forming bacteria, highlighting their potential as therapeutic agents against persistent infections .

Comparative Biological Activity Table

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
N-benzyl-N-methyl-dodecan-1-amineHighModerateInhibition of TGF-β pathway
Naphthyridine DerivativesModerateHighDisruption of bacterial cell wall synthesis
Schiff Base MoleculesLowHighInhibition of protein synthesis

Future Directions

The biological activity of this compound warrants further exploration through:

  • In vitro and in vivo studies : To assess its efficacy and safety profile.
  • Structure-activity relationship (SAR) studies : To identify key structural features that enhance biological activity.

Q & A

Basic: What are the common synthetic routes for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine?

Answer:
The compound is typically synthesized via reductive amination or alkylation reactions . For example:

  • Reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, as demonstrated in analogous amine syntheses (e.g., N-benzylnaphthalen-1-amine) with yields up to 95% .
  • Alkylation of a primary amine with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ or NaH), followed by purification via column chromatography .
    Key parameters include solvent choice (e.g., acetonitrile or toluene), temperature (25–40°C), and catalyst loading (e.g., 1.1 wt% Pd/NiO) .

Basic: How is the structure of this compound confirmed?

Answer:
Structural confirmation relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.1–6.3 ppm), and methylene groups (δ 3.5–3.6 ppm) .
  • HRMS (ESI-TOF) : Experimental molecular ion peaks (e.g., [M+H]+) matched to calculated values within 0.2 m/z accuracy .
  • Elemental analysis : Verification of C, H, N, S composition (e.g., C11H13NS2) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Optimization strategies include:

  • Catalyst screening : Pd/NiO outperforms Pt/C in minimizing side reactions (e.g., debromination) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation, while toluene reduces byproduct formation in reductive amination .
  • Temperature control : Lower temperatures (25°C) favor selectivity, while higher temperatures (reflux) accelerate sluggish reactions but risk decomposition .

Advanced: How to address contradictory yield data in published syntheses?

Answer:
Discrepancies often arise from:

  • Byproduct formation : Debromination or over-reduction (e.g., observed in N-benzylpyrazin-2-amine synthesis) . Mitigate via catalyst tuning or shorter reaction times.
  • Purification challenges : Use preparative HPLC or repeated column chromatography to isolate the target compound from structurally similar impurities .
  • Scale effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., excess amine to drive alkylation) .

Advanced: What methodologies assess the biological activity of this compound?

Answer:

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement studies .
  • Enzyme inhibition studies : Test interactions with cytochrome P450 isoforms or kinases via fluorometric assays .
  • Cell-based models : Evaluate cytotoxicity (e.g., IC50 in cancer cell lines) and neuroactivity (e.g., neuronal calcium signaling) .

Advanced: What strategies resolve purification challenges for this amine?

Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) to separate polar byproducts .
  • Acid-base extraction : Leverage the compound’s basicity (pKa ~9–10) by protonating in HCl, followed by basification and extraction .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity crystals .

Advanced: How to analyze and quantify byproducts in the synthesis?

Answer:

  • LC-MS : Detect low-abundance impurities (e.g., debrominated analogs) with reverse-phase C18 columns and ESI ionization .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar byproducts (e.g., N-benzyl vs. N-methyl derivatives) .
  • Quantitative 1H NMR : Integrate diagnostic peaks (e.g., thiophene protons) relative to an internal standard (e.g., TMS) .

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